5-(Hydroxymethyl)furan-3-carboxylic acid
Overview
Description
5-(Hydroxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a heterocyclic organic compound, and features both a hydroxymethyl group and a carboxylic acid group attached to the furan ring.
Mechanism of Action
Target of Action
It has been suggested that hmfc may interact with various enzymes and proteins within the cell .
Mode of Action
It is known that HMFC can be oxidized to form various products that serve as building blocks for polymers This suggests that HMFC may interact with its targets by undergoing oxidation reactions
Biochemical Pathways
HMFC is involved in the oxidation pathway where it is transformed into various products. One such product is 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which is formed by the incomplete oxidation of HMFC . The formation of HMFCA suggests that HMFC may play a role in the cellular redox balance and could potentially influence other biochemical pathways related to redox reactions.
Result of Action
It has been suggested that hmfc and its oxidation products may have potential anticancer activities This suggests that HMFC could induce cellular changes that inhibit the proliferation of cancer cells
Biochemical Analysis
Biochemical Properties
For instance, an enzyme called PaALDH64 has been identified to selectively oxidize 5-Hydroxymethylfurfural (HMF), a related furan compound, into 5-(Hydroxymethyl)furan-3-carboxylic acid . The catalytic active site cleft of PaALDH64 forms more hydrogen bonds compared with other enzymes, providing a stable interaction between the substrate and PaALDH64, and thus accelerating the catalytic efficiency of the enzyme .
Cellular Effects
The cellular effects of this compound are not well-documented. Related furan compounds have been shown to have significant effects on cells. For example, a compound named Flazin, which is derived from a similar furan compound, has been found to inhibit the proliferation of HL-60 cells, suggesting that it induces apoptotic activity .
Molecular Mechanism
For instance, the enzyme PaALDH64 can selectively oxidize 5-Hydroxymethylfurfural (HMF) into this compound . This suggests that this compound might also interact with certain enzymes to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Hydroxymethyl)furan-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-(hydroxymethyl)furfural, a compound derived from biomass. The oxidation can be carried out using various oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-(hydroxymethyl)furfural. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce compounds such as 2,5-furandicarboxylic acid.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)furan-3-methanol.
Substitution: It can participate in substitution reactions where the hydroxymethyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid
Reduction: 5-(Hydroxymethyl)furan-3-methanol
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
5-(Hydroxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)furan-3-carboxylic acid, it is also derived from biomass and has similar chemical properties.
2,5-Furandicarboxylic acid: Another oxidation product of 5-(Hydroxymethyl)furfural, it is used in the production of bioplastics and other sustainable materials.
5-Formyl-2-furancarboxylic acid: A related compound with a formyl group instead of a hydroxymethyl group.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(hydroxymethyl)furan-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACFIAQNKKVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572634 | |
Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-75-6 | |
Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(hydroxymethyl)furan-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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